molecular formula C15H18N2OS B2872650 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone CAS No. 478259-91-5

2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone

Cat. No. B2872650
CAS RN: 478259-91-5
M. Wt: 274.38
InChI Key: UJLVWFSZZWLJQH-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone” is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the elements are carbon, nitrogen, and sulfur. The benzylsulfanyl group attached to the pyrimidinone ring suggests that this compound may have unique properties compared to other pyrimidinones.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidinone ring, which consists of four carbon atoms and two nitrogen atoms in a six-membered ring. The oxygen atom in the pyrimidinone ring creates a carbonyl group, and the benzylsulfanyl and tert-butyl groups are attached to the second and sixth carbon atoms of the ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the carbonyl group and the electron-donating effects of the benzylsulfanyl and tert-butyl groups . This could make the compound susceptible to nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the carbonyl group could allow for hydrogen bonding, which could influence its solubility and boiling point . The tert-butyl group is quite bulky, which could influence the compound’s conformation and reactivity .

Scientific Research Applications

Crystallography and Structural Analysis

2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone and its derivatives have been extensively studied for their crystal structures and molecular conformations. For instance, the crystal packing of certain compounds is stabilized by hydrogen bonds, which form supramolecular arrays, demonstrating the compound's utility in understanding molecular interactions and designing materials with specific properties (Kaur et al., 2012).

Synthesis and Optimization

The compound has been a key intermediate in the synthesis of various heterocyclic compounds, including those with antibacterial and antifungal activities. For example, a series of novel fused pyrano pyrimidinones were synthesized using an efficient, eco-friendly catalyst, demonstrating the compound's role in the development of new antimicrobial agents (Banothu et al., 2013).

Pharmacological Potential

Several studies have synthesized derivatives of 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone to explore their pharmacological potential. For instance, derivatives have been evaluated for their inhibitory performance against corrosion, demonstrating the compound's potential in developing new materials with enhanced durability (Hou et al., 2019).

Drug Design and Disease Treatment

Compounds derived from 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone have been designed as dual inhibitors of key enzymes, showing promise as antitumor agents. This underscores the compound's utility in the design and synthesis of new drugs aimed at treating cancer and other diseases (Gangjee et al., 2000).

Future Directions

The study of pyrimidinone derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the synthesis, reactivity, and potential applications of this compound.

properties

IUPAC Name

2-benzylsulfanyl-4-tert-butyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)12-9-13(18)17-14(16-12)19-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLVWFSZZWLJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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